3-(1H-1,2,4-triazol-1-yl)benzoic Acid

Description

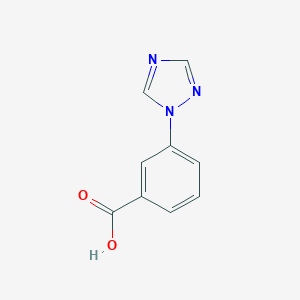

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWCOCFEIVCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623585 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-64-4 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on copper-catalyzed N-arylation, explains the rationale behind the chosen methodology, and presents a full suite of characterization techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important molecular scaffold. Hybrids of the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potential as anticancer agents, highlighting the importance of this structural class in pharmaceutical research.[1][2][3]

Introduction: Significance and Rationale

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a stable, polar, and hydrogen-bond-accepting group makes it a valuable component in designing molecules with specific biological targets. When coupled with a benzoic acid functional group, the resulting molecule, this compound, becomes a versatile building block. The carboxylic acid provides a handle for further chemical modification (e.g., amide bond formation), while the triazole ring contributes to the molecule's overall physicochemical properties and potential biological activity.

The synthesis of N-aryl triazoles has been a focus of considerable research.[4][5] Traditional methods, such as the Ullmann reaction, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, leading to variable yields and limited functional group tolerance.[5][6] Modern advancements in catalysis, particularly the use of copper complexes with specific N-ligands, have enabled these C-N cross-coupling reactions to proceed under much milder conditions with improved efficiency and scope.[5][7] This guide focuses on such a contemporary, field-proven copper-catalyzed approach.

Synthesis of this compound

The synthesis hinges on the formation of a carbon-nitrogen bond between the 3-position of a benzoic acid derivative and the N1 position of the 1,2,4-triazole ring. A copper-catalyzed Ullmann-type condensation is the method of choice for this transformation.

Causality of Experimental Design

The chosen protocol employs a copper(I) iodide (CuI) catalyst in the presence of a base. The rationale is as follows:

-

Catalyst: Copper(I) is the active catalytic species in Ullmann-type reactions.[6][8] It facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-N bond.

-

Starting Material: 3-Iodobenzoic acid is selected over 3-bromobenzoic acid or 3-chlorobenzoic acid. The reactivity of aryl halides in this coupling follows the order I > Br > Cl. Aryl iodides are more reactive and generally provide better yields under milder conditions.[6]

-

Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial. Its primary role is to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10), forming the triazolate anion. This anion is a much more potent nucleophile than the neutral triazole, thereby facilitating the coupling reaction.

-

Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used.[6] These solvents are effective at dissolving the ionic intermediates and can withstand the required reaction temperatures.

-

Temperature: While modern methods are milder than traditional Ullmann reactions, elevated temperatures (typically 110-140 °C) are still necessary to drive the reaction to completion in a reasonable timeframe.[9]

Synthetic Workflow Diagram

Caption: Workflow for the copper-catalyzed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3-Iodobenzoic acid (1.0 eq)

-

1H-1,2,4-Triazole (1.2 eq)

-

Copper(I) Iodide (CuI, 0.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (1 M HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodobenzoic acid, 1H-1,2,4-triazole, CuI, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 3-iodobenzoic acid).

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-iodobenzoic acid is consumed (typically 12-24 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the dark mixture into a beaker containing deionized water (approx. 10 times the volume of DMF).

-

Stir the aqueous mixture and slowly add 1 M HCl dropwise until the pH is approximately 2-3. A precipitate should form.

-

Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF.

-

Dry the crude product under vacuum.

-

For final purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a white or off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the product.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. Spectroscopic data for substituted benzoic acids and triazoles serve as a reference for these predictions.[2][10][11][12]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~13.0-13.5 ppm (s, 1H, -COOH), ~9.2 ppm (s, 1H, Triazole-H), ~8.5 ppm (s, 1H, Triazole-H), ~8.4 ppm (t, 1H, Ar-H), ~8.2 ppm (d, 1H, Ar-H), ~7.9 ppm (d, 1H, Ar-H), ~7.7 ppm (t, 1H, Ar-H). |

| (in DMSO-d₆) | Multiplicity | s = singlet, d = doublet, t = triplet. |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm (C=O), ~152 ppm (Triazole-CH), ~145 ppm (Triazole-CH), ~138-125 ppm (Aromatic Cs), ~131 ppm (Carboxyl-bearing Ar-C). |

| (in DMSO-d₆) | No. of Signals | 9 distinct signals expected. |

| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~3100 cm⁻¹ (C-H stretch, aromatic/triazole), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1300 cm⁻¹ (C-O stretch).[13] |

| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ = 190.06. |

| (Molecular Formula: C₉H₇N₃O₂) | Molecular Weight | 189.17 g/mol .[14] |

Standard Operating Procedures for Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the dry product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid is best observed in this solvent. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

FT-IR Spectroscopy: Obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the dry, solid product directly on the ATR crystal and record the spectrum. The broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature.[13][15]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled in a fume hood. 3-Iodobenzoic acid and 1,2,4-triazole are irritants.

-

Reaction: The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

-

Product: While specific toxicity data for this compound is not widely available, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and skin contact.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Catalytic <em>N-</em>Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles - ProQuest [proquest.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-1,2,4-triazol-1-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this heterocyclic compound. The guide is structured to offer not just data, but a foundational understanding of the spectroscopic behavior of this molecule, grounded in established scientific principles.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science, integrating the structural features of both benzoic acid and a 1,2,4-triazole ring. The triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, recognized for its diverse biological activities.[1][2][3] The benzoic acid group provides a handle for further functionalization and influences the molecule's solubility and electronic properties. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential. This guide will delve into the core spectroscopic techniques used to unequivocally identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Framework & Experimental Considerations

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons. The carboxylic acid proton is typically highly deshielded and often appears as a broad singlet at a high chemical shift (10-13 ppm), the exact position being dependent on concentration and solvent.[4][5] Protons on the aromatic and triazole rings will resonate in the downfield region (typically 7-9 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position (around 160-180 ppm).[5][6] The aromatic and triazole carbons also have distinct chemical shift ranges.

Solvent Selection: The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can dissolve the acid and the carboxylic acid proton is readily observable. In contrast, in deuterated chloroform (CDCl₃), carboxylic acids may exist as hydrogen-bonded dimers, which can affect the chemical shifts.[4] The use of deuterium oxide (D₂O) will result in the exchange of the acidic proton with deuterium, leading to the disappearance of the -COOH signal in the ¹H NMR spectrum, a useful diagnostic test.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts are estimates based on data for similar structures.[7][8][9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~13.0 | broad singlet | 1H |

| Triazole H-5 | ~9.2 | singlet | 1H |

| Triazole H-3 | ~8.5 | singlet | 1H |

| Benzoic Acid H-2 | ~8.3 | singlet | 1H |

| Benzoic Acid H-6 | ~8.1 | doublet | 1H |

| Benzoic Acid H-4 | ~7.9 | doublet | 1H |

| Benzoic Acid H-5 | ~7.7 | triplet | 1H |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed in the following table, with chemical shift estimations based on known values for benzoic acid and 1,2,4-triazole derivatives.[3][10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| Triazole C-5 | ~152 |

| Triazole C-3 | ~145 |

| Benzoic Acid C-1 | ~138 |

| Benzoic Acid C-3 | ~132 |

| Benzoic Acid C-6 | ~131 |

| Benzoic Acid C-5 | ~130 |

| Benzoic Acid C-2 | ~128 |

| Benzoic Acid C-4 | ~125 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

Data Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Framework

The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic/heteroaromatic rings. The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band due to hydrogen bonding.[4][11] The carbonyl (C=O) stretch is also a strong and sharp absorption. The C-H, C=C, and C=N stretching and bending vibrations of the rings will appear in their respective characteristic regions.

Predicted IR Spectral Data

The following table summarizes the expected major absorption bands in the IR spectrum of this compound.[4][11][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, very broad |

| C-H stretch (aromatic/triazole) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong, sharp |

| C=C and C=N stretch (aromatic/triazole) | 1600 - 1450 | Medium to strong |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Medium |

| O-H bend (carboxylic acid) | 950 - 910 | Medium, broad |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is highly suitable.[13][14] ESI typically produces intact molecular ions, often protonated ([M+H]⁺) in positive ion mode or deprotonated ([M-H]⁻) in negative ion mode.[14] The choice of positive or negative ion mode will depend on the ease of protonation or deprotonation of the analyte. Given the acidic nature of the carboxylic acid group, negative ion mode is expected to be very effective. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition.[13]

Predicted Mass Spectral Data

The molecular weight of this compound (C₉H₇N₃O₂) is 189.17 g/mol .[15]

-

Positive Ion Mode (ESI+): The expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 190.06.

-

Negative Ion Mode (ESI-): The expected molecular ion peak would be the deprotonated molecule [M-H]⁻ at m/z 188.05.

-

Fragmentation: Tandem mass spectrometry (MS/MS) could induce fragmentation. Likely fragmentation pathways would involve the loss of CO₂ from the carboxylic acid group and cleavage of the bond between the benzoic acid and triazole rings.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the molecular ion.

-

For structural confirmation, perform MS/MS analysis on the parent ion to observe the fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that the m/z value corresponds to the expected molecular weight.

-

If HRMS data is acquired, use the exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Visualization of Methodologies

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, provides an unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight determination by MS. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring accurate characterization and facilitating its application in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 10. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 15. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

Foreword: The Emerging Potential of Triazole-Containing Scaffolds in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in diverse biological interactions through hydrogen bonding and coordination with metallic centers of enzymes.[1] Its incorporation into various molecular frameworks has led to the development of numerous clinically significant drugs, including potent antifungal agents like fluconazole and voriconazole, and anticancer therapeutics such as letrozole and anastrozole.[2][3] The benzoic acid scaffold, on the other hand, provides a versatile anchor for molecular hybridization and a key interaction point with biological targets. The strategic fusion of these two pharmacophores in 3-(1H-1,2,4-triazol-1-yl)benzoic acid presents a compelling starting point for the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the foundational studies on this molecule, from its synthesis and characterization to the evaluation of its potential as an anticancer, antifungal, and neuroactive agent.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established methods for N-arylation of azoles. Drawing from protocols for analogous compounds, a reliable synthetic route is the Ullmann-type condensation reaction. This copper-catalyzed coupling provides a direct and efficient means of forming the C-N bond between the benzoic acid ring and the triazole moiety.

Proposed Synthetic Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from established methods for the synthesis of similar N-aryl azoles.[4]

Materials:

-

3-Bromobenzoic acid

-

1,2,4-Triazole

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 1,2,4-triazole (1.2 equivalents), cesium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidification and Extraction: Acidify the aqueous mixture to a pH of 5-6 with 1 M HCl. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound (CAS Number: 167626-64-4) would be confirmed by a suite of analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expected signals for aromatic protons of the benzoic acid ring and protons of the triazole ring. |

| ¹³C NMR | Expected signals for the carboxyl carbon, aromatic carbons, and triazole carbons. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Potential Therapeutic Applications and Investigational Workflows

The structural motifs within this compound suggest several promising avenues for therapeutic development. The following sections outline the rationale and experimental designs for investigating its potential in oncology, mycology, and neuroscience.

Anticancer Activity

The 1,2,4-triazole ring is a key feature of aromatase inhibitors, which function by chelating the heme iron of the cytochrome P450 enzyme responsible for estrogen synthesis.[2] Furthermore, studies on the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent cytotoxic effects against various cancer cell lines, with apoptosis induction being a key mechanism.[1][2][5]

The initial evaluation of anticancer potential involves assessing the compound's ability to inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[6]

Experimental Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antifungal Activity

The triazole core is the defining feature of a major class of antifungal drugs that target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[7]

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antifungal efficacy. This can be determined using standardized microdilution methods.[8]

Experimental Protocol:

-

Inoculum Preparation: Prepare standardized suspensions of fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

To investigate the mechanism of antifungal action, a cytochrome P450 inhibition assay can be performed.[9][10][11][12]

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing human or fungal liver microsomes, a specific CYP450 isoform substrate, and the NADPH regenerating system.

-

Compound Incubation: Add various concentrations of this compound to the reaction mixture.

-

Metabolite Analysis: After incubation, quantify the formation of the metabolite using LC-MS/MS.

-

IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the CYP450 enzyme activity.

Dopamine D3 Receptor Modulation

There is evidence to suggest that this compound serves as a reactant in the synthesis of high-affinity and selective dopamine D3 receptor full agonists. The dopamine D3 receptor is a significant target in the central nervous system for the treatment of various neurological and psychiatric disorders.[13][14]

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[15][16][17]

Experimental Protocol:

-

Membrane Preparation: Use cell membranes from a cell line expressing the human dopamine D3 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Competitive Binding: Incubate the cell membranes with a radioligand (e.g., [³H]Spiperone) and varying concentrations of this compound.

-

Filtration and Washing: Separate the bound and free radioligand by rapid filtration and wash the filters.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the compound from the competition binding curve.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest at the crossroads of several key therapeutic areas. The initial studies outlined in this guide provide a robust framework for its comprehensive evaluation. The convergence of anticancer, antifungal, and neuroactive potential within this single, relatively simple scaffold underscores the efficiency of pharmacophore-based drug design. Future investigations should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships (SAR) for each therapeutic target. Furthermore, promising lead compounds identified through these initial in vitro screens will warrant further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies. The versatility of the this compound core suggests that it is a rich starting point for the discovery of next-generation therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. mdpi.com [mdpi.com]

- 14. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Discovery of 3-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets, leading to diverse therapeutic activities.[1][2][3] This five-membered heterocycle is a cornerstone in the design of numerous clinically significant agents, particularly in oncology and mycology.[2][4][5] Its metabolic stability and capacity to engage in crucial hydrogen bonding interactions make it an attractive component for drug design.[6][7] Similarly, the benzoic acid moiety serves as a versatile building block, offering a carboxylic acid group that can act as a key interaction point with biological receptors or improve the pharmacokinetic properties of a molecule.[7]

The strategic hybridization of these two pharmacophores into the 3-(1H-1,2,4-triazol-1-yl)benzoic acid core represents a rational drug design approach. This guide provides an in-depth technical overview of the discovery process for this class of compounds, from their chemical synthesis and derivatization to their comprehensive biological evaluation and the critical analysis of their structure-activity relationships (SAR). The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and grounding all claims in authoritative scientific literature.

Synthetic Methodologies: Constructing the Core and Its Analogs

The synthesis of this compound and its derivatives is a multi-step process that hinges on the reliable formation of the C-N bond between the benzoic acid ring and the triazole nitrogen. Classical methods like the Ullmann condensation, alongside modern synthetic strategies, provide a robust toolkit for accessing this scaffold.

Core Synthesis via Ullmann-Type Condensation

The Ullmann condensation is a cornerstone reaction in the synthesis of aryl-nitrogen bonds, involving a copper-catalyzed coupling between an aryl halide and a nitrogen-containing nucleophile.[8] This method is particularly effective for this scaffold, though it often requires high temperatures and polar aprotic solvents.

The causality behind this choice lies in the stability of the aryl halide bond, which necessitates a catalyst like copper to facilitate the coupling. The use of a base is critical for deprotonating the 1H-1,2,4-triazole, generating the triazolide anion, which is a much more potent nucleophile for the subsequent coupling reaction.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid provides a validated, reproducible procedure.[9]

-

Step 1: Synthesis of Intermediate (Acylation of Thiosemicarbazide)

-

Rationale: This initial step builds the precursor that will be cyclized into the triazole ring. The reaction of a thiosemicarbazide with a carboxylic acid derivative forms an acylthiosemicarbazide, the direct precursor for the triazole ring.

-

Procedure: To a solution of a substituted thiosemicarbazide (1.0 eq) in a suitable solvent like chloroform, add a carboxylic acid (1.1 eq) and a dehydrating agent such as polyphosphate ester (PPE).[10] Heat the mixture under reflux in a hydrothermal reaction vessel at 90 °C. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and process the work-up to isolate the acylthiosemicarbazide intermediate.

-

-

Step 2: Cyclization to form the 1,2,4-Triazole Ring

-

Rationale: Base-catalyzed cyclodehydration of the acylthiosemicarbazide intermediate is a common and efficient method for forming the 1,2,4-triazole-3-thiol ring system. The base facilitates the removal of water and promotes ring closure.

-

Procedure: Dissolve the intermediate from Step 1 in an aqueous alkali solution (e.g., 8% NaOH). Reflux the solution for 4-6 hours. The choice of an aqueous base is crucial as it provides the hydroxide ions needed for the cyclodehydration mechanism. After reflux, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole product. Filter, wash with water, and dry the solid.

-

-

Step 3: Derivatization of the Core Scaffold

-

Rationale: To explore the structure-activity relationship, the core triazole-benzoic acid scaffold is further modified. For instance, the amino group on the triazole can be reacted with various aldehydes to form Schiff bases, introducing diverse substituents.

-

Procedure: A mixture of the synthesized triazole derivative (1.0 eq), a substituted benzaldehyde (1.1 eq), and a few drops of a catalytic acid (e.g., concentrated H₂SO₄) in an alcohol solvent (e.g., ethanol) is refluxed for several hours.[11] The acid catalyst is essential to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. The resulting Schiff base derivative often precipitates upon cooling and can be purified by recrystallization.

-

Biological Evaluation and Therapeutic Potential

The synthesized library of this compound derivatives has been subjected to a battery of biological assays, revealing significant potential, primarily in the fields of oncology and mycology.

Anticancer Activity

A significant body of research has demonstrated the potent antiproliferative activity of these compounds against various human cancer cell lines.[4][9][12]

-

Cytotoxicity Screening: Derivatives are typically screened using the MTT assay against a panel of cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[9][13] Doxorubicin is often used as a positive control.[9][14] Several hybrids have exhibited potent inhibitory activities, with IC₅₀ values in the low micromolar range, comparable to or even exceeding that of doxorubicin.[9][14]

-

Mechanism of Action: Mechanistic studies have revealed that the most potent compounds often induce cancer cell death via apoptosis.[9][14] Furthermore, molecular docking and enzyme inhibition assays suggest that these derivatives can act as inhibitors of key anticancer targets, including EGFR (Epidermal Growth Factor Receptor), BRAF, and Tubulin.[15] The triazole ring plays a crucial role in coordinating with these biological targets.[9]

Caption: Proposed mechanism of anticancer action via apoptosis.

Table 1: In Vitro Cytotoxicity of Representative Triazole-Benzoic Acid Hybrids [9][14]

| Compound ID | Modification | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HCT-116 |

| 2 | 5-(4-chlorobenzylidene)amino | 18.7 | 25.7 |

| 5 | 5-(4-hydroxy-3-methoxybenzylidene)amino | 15.6 | 23.9 |

| 14 | 5-isothiocyanato | 17.5 | 24.3 |

| 15 | 5-(4-nitrobenzylidene)amino | 16.2 | 24.8 |

| Doxorubicin | Reference Drug | 19.7 | 22.6 |

Data synthesized from Al-Wahaibi et al. (2019).

Antifungal Activity

The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole.[1][2] Derivatives of the triazole-benzoic acid scaffold have also shown promising antifungal properties.[1][5][16]

-

Mechanism of Action: The primary mechanism of antifungal action for triazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[17] This disrupts the integrity of the fungal cell membrane, leading to cell death. The nitrogen atom at position 4 of the triazole ring is believed to chelate the heme iron atom in the cytochrome P450 active site of the enzyme.

-

Screening and Efficacy: These compounds are evaluated against a range of pathogenic fungal strains, including various Candida species (C. albicans, C. glabrata) and dermatophytes like Microsporum gypseum.[1][17] Several derivatives have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values superior or comparable to standard drugs like ketoconazole and fluconazole.[1][17]

Other Potential Applications

Beyond anticancer and antifungal activities, preliminary studies have indicated that certain derivatives possess other valuable biological properties:

-

Herbicidal Activity: Some 1,2,4-triazole derivatives have been developed as commercial herbicides.[18] Research into triazole-benzoic acid analogs has shown good herbicidal activity against various weeds, suggesting potential applications in agriculture.[18][19][20]

-

Antioxidant Activity: Screening using DPPH, ABTS, and FRAP assays has revealed that some hybrids possess significant antioxidant and radical scavenging properties, which could be beneficial in conditions associated with oxidative stress.[21]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Substituents on the Benzoic Acid Ring: The position and electronic nature of substituents on the benzoic acid ring can significantly modulate activity. While the primary focus of many studies has been on derivatizing the triazole portion, modifications to the phenyl ring are a key area for optimization.

-

Modifications at the 5-Position of the Triazole Ring: This has been the most extensively studied area. The introduction of specific moieties at this position has been shown to be critical for enhancing cytotoxic activity.

-

Beneficial Groups: The incorporation of isothiocyanate (-NCS) and nitrobenzylidene moieties has been shown to be highly beneficial for potent anticancer effects.[9]

-

Electron-Rich vs. Electron-Poor: The introduction of electron-rich groups, such as those in compound 5 (containing a hydroxyl and methoxy group), significantly increased cytotoxicity.[9] Conversely, for antifungal activity, electron-withdrawing groups like -NO₂ and -CF₃ have been reported to enhance efficacy.[2]

-

-

Safety and Selectivity: Importantly, some of the most potent anticancer compounds demonstrated significantly lower cytotoxicity toward normal human cells (e.g., RPE-1) compared to doxorubicin, indicating a favorable therapeutic window.[9][14]

Caption: Summary of key structure-activity relationship findings.

Conclusion and Future Directions

The discovery and development of this compound derivatives exemplify a successful rational drug design strategy. By hybridizing two well-established pharmacophores, researchers have unlocked a class of compounds with potent and diverse biological activities, most notably as anticancer and antifungal agents. The synthetic methodologies are robust and allow for extensive derivatization, facilitating comprehensive SAR studies that have provided a clear roadmap for further optimization.

Future research in this area should focus on:

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Pharmacokinetic Optimization: Modifying the core scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Expansion of Therapeutic Targets: Screening optimized derivatives against a broader range of cancer types, fungal pathogens, and other disease targets to uncover new therapeutic applications.

-

In Vivo Efficacy: Advancing the most promising leads into preclinical animal models to validate their in vivo efficacy and safety profiles.

The this compound scaffold remains a highly promising platform for the design and development of novel, selective, and potent therapeutic agents.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. isres.org [isres.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nepjol.info [nepjol.info]

- 12. isres.org [isres.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

physical and chemical properties of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to 3-(1H-1,2,4-triazol-1-yl)benzoic Acid

Introduction

This compound is a heterocyclic organic compound that integrates a benzoic acid moiety with a 1,2,4-triazole ring. This unique structural combination makes it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-known pharmacophore that plays a critical role in the biological activity of many pharmaceutical agents.[1] Its ability to engage in hydrogen bonding, coordination with metal ions, and dipole-dipole interactions without being highly basic makes it a privileged structure in drug design.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the , its spectroscopic signature, synthesis methodologies, and its established and potential applications. The content is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and utility in scientific research.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in leveraging its potential for synthesis and drug design.

Core Compound Identifiers

A consistent and accurate identification is crucial for scientific communication and procurement. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 167626-64-4 | [3][4] |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| Appearance | Solid | [5] |

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar carboxylic acid and triazole groups and the nonpolar benzene ring. While specific quantitative data for this compound is not widely published, its solubility can be inferred from its constituent parts: benzoic acid and 1,2,4-triazole.

-

Aqueous Solubility : Benzoic acid itself has low solubility in cold water (3.44 g/L at 25 °C) but this increases significantly in hot water (56.31 g/L at 100 °C).[6][7] The presence of the polar triazole ring may slightly enhance aqueous solubility compared to benzoic acid. As a carboxylic acid, its solubility is highly pH-dependent, increasing dramatically in basic solutions due to the formation of the highly soluble carboxylate salt.

-

Organic Solubility : It is expected to be soluble in polar organic solvents such as alcohols, acetone, and DMSO.[6][7] This is a common characteristic for aromatic carboxylic acids. Studies on similar compounds confirm solubility in solvents like methanol and ethanol.[8]

Acidity (pKa)

The acidity of the carboxylic acid group is a key parameter influencing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

The pKa of the parent benzoic acid is approximately 4.20 in water.[7][9]

-

The 1,2,4-triazole ring attached to the benzene ring will influence this acidity. The triazole ring itself is a very weak base (pKa of conjugate acid is ~2.2).[10] As a substituent on the benzene ring, its electronic effect (inductive and resonance) will slightly alter the pKa of the carboxylic acid. Given its position at the meta-position, the electron-withdrawing inductive effect is expected to be the primary influence, potentially making this compound slightly more acidic than benzoic acid itself.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are outlined below.

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Signals in the δ 7.5-8.5 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. |

| Triazole Protons | Two distinct singlets in the δ 8.0-9.0 ppm range, corresponding to the two protons on the triazole ring. | |

| Carboxyl Proton | A broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | Signal in the δ 165-175 ppm range. |

| Aromatic Carbons | Signals in the δ 120-140 ppm range. The carbon attached to the triazole ring (C-N) would appear downfield. | |

| Triazole Carbons | Signals typically in the δ 140-155 ppm range. | |

| FT-IR (KBr) | O-H Stretch | Very broad band from 2500-3300 cm⁻¹ (carboxylic acid). |

| C=O Stretch | Strong, sharp peak around 1700-1725 cm⁻¹ (carboxylic acid dimer). | |

| C=N/C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region (aromatic and triazole rings). | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | A peak at m/z = 189, corresponding to the molecular weight. |

| Fragmentation | Loss of COOH (m/z = 45), loss of H₂O (m/z = 18), and fragmentation of the triazole ring. |

Synthesis and Reactivity

As a chemical intermediate, understanding the synthesis and reactivity of this compound is paramount for its practical application.

Synthesis Pathway

The construction of the 1,2,4-triazole ring system can be achieved through several established methods in heterocyclic chemistry.[11] A common and reliable approach is the reaction of a hydrazine derivative with a suitable one-carbon source, often followed by cyclization. A plausible synthetic route starting from 3-aminobenzoic acid is outlined below.

References

- 1. nepjol.info [nepjol.info]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 167626-64-4 [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. 3-(4H-1,2,4-Triazol-4-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. global.oup.com [global.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.utar.edu.my [eprints.utar.edu.my]

An In-Depth Technical Guide to the Structural Analysis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

<

Abstract

This technical guide provides a comprehensive exploration of the structural analysis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid. This molecule is a significant scaffold in medicinal chemistry and materials science, primarily due to the versatile coordination and hydrogen bonding capabilities of its triazole and carboxylic acid moieties.[1][2] A multi-faceted approach, integrating synthesis, single-crystal X-ray diffraction, spectroscopic techniques, and computational modeling, is essential for a thorough understanding of its structural characteristics. This guide details the experimental protocols and the rationale behind them, presenting a holistic view for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Triazole-Benzoic Acid Scaffold

The fusion of a 1,2,4-triazole ring with a benzoic acid backbone creates a molecule of considerable interest in modern chemistry. Triazole derivatives are renowned for their wide range of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is not only a key pharmacophore but also an excellent coordinating ligand for the construction of metal-organic frameworks (MOFs).[1] Furthermore, the carboxylic acid group provides a crucial site for hydrogen bonding, enabling the formation of predictable supramolecular assemblies.

A comprehensive structural analysis of this compound is paramount to understanding its chemical behavior and unlocking its full potential. This guide will elucidate the molecule's three-dimensional architecture, electronic properties, and intermolecular interactions, providing a foundational understanding for its application in novel drug design and materials engineering.

Synthesis and Material Preparation

A robust and reproducible synthesis is the cornerstone of any structural analysis. The target compound, this compound, can be synthesized through a multi-step process, with the following protocol being a common and effective method.

Experimental Protocol: Synthesis

-

Step 1: Diazotization of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Step 2: Reduction to Hydrazine: The freshly prepared diazonium salt solution is slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. This reduces the diazonium group to a hydrazine, yielding 3-hydrazinobenzoic acid.

-

Step 3: Cyclization to form the Triazole Ring: The 3-hydrazinobenzoic acid is then reacted with a suitable cyclizing agent, such as formic acid or a derivative, under reflux conditions to form the 1,2,4-triazole ring.[3]

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water. Slow evaporation of the solvent is crucial for obtaining high-quality single crystals suitable for X-ray diffraction studies.

Causality Behind Experimental Choices: The multi-step synthesis is necessary to introduce the triazole moiety at the meta-position of the benzoic acid. The low-temperature conditions during diazotization are critical to prevent the decomposition of the unstable diazonium salt. The choice of a slow recrystallization process is deliberate to allow for the ordered arrangement of molecules into a crystalline lattice, which is a prerequisite for single-crystal X-ray diffraction.

Structural Elucidation: A Multi-Technique Approach

A singular analytical technique is insufficient to capture the complete structural profile of this compound. A synergistic approach, combining diffraction, spectroscopy, and computational methods, provides a comprehensive understanding.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Structure

SC-XRD provides unambiguous information about the precise atomic arrangement in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: SC-XRD Data Collection and Analysis

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined using specialized software to obtain the final atomic coordinates and anisotropic displacement parameters.

Key Structural Insights from SC-XRD:

-

Molecular Conformation: SC-XRD reveals the dihedral angle between the plane of the benzoic acid ring and the triazole ring, which is crucial for understanding the molecule's overall shape.[4]

-

Intermolecular Interactions: The analysis of the crystal packing identifies key hydrogen bonding motifs, such as the classic carboxylic acid dimer and interactions involving the triazole nitrogen atoms.[5][6] These interactions govern the supramolecular architecture of the solid state.

-

Quantitative Data: Precise bond lengths and angles confirm the covalent structure and can indicate the degree of electron delocalization within the aromatic and heterocyclic rings.[7]

| Parameter | Typical Value Range | Significance |

| Dihedral Angle (Benzene-Triazole) | 5-20° | Defines the degree of planarity of the molecule. |

| O-H···N Hydrogen Bond Distance | 2.6 - 2.9 Å | Indicates strong intermolecular interactions. |

| N-H···O Hydrogen Bond Distance | 2.7 - 3.0 Å | Further stabilizes the crystal lattice. |

Spectroscopic Analysis: Corroborating the Structure

Spectroscopic techniques provide complementary information about the molecule's structure and electronic properties in both solid and solution states.

¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

A broad singlet in the downfield region (>12 ppm) corresponding to the carboxylic acid proton.

-

Distinct signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzoic acid ring.

-

Two singlets in the downfield region corresponding to the two protons on the triazole ring.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

A signal for the carboxyl carbon around 167 ppm.[8]

-

Aromatic carbon signals between 120-140 ppm.

-

Signals for the triazole carbons in the range of 140-160 ppm.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Key FT-IR Absorption Bands:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching vibration around 1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic and triazole rings around 3100 cm⁻¹.

-

C=N and N-N stretching vibrations from the triazole ring in the 1400-1600 cm⁻¹ region.[9]

Computational Modeling: A Theoretical Perspective

Density Functional Theory (DFT) calculations provide theoretical insights that complement experimental data.

Computational Protocol: DFT Calculations

-

The molecular geometry is optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational frequencies are calculated to confirm the optimized structure as a true minimum and to simulate the IR spectrum.

-

NMR chemical shifts can be predicted using the GIAO method.[10]

-

Molecular orbital analysis (HOMO-LUMO) provides insights into the electronic structure and reactivity.

Synergy with Experimental Data: DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental results for validation. Furthermore, computational models can help in understanding the nature of intermolecular interactions and predicting the stability of different conformations.[11]

Supramolecular Assembly and Crystal Engineering

The structural features of this compound make it an excellent building block for crystal engineering. The carboxylic acid group readily forms robust hydrogen-bonded dimers, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This interplay of interactions leads to the formation of well-defined one-, two-, or three-dimensional supramolecular networks.[5]

The ability to predict and control these interactions is at the heart of designing new materials with desired properties, such as specific porosity for gas storage or tailored optical properties.

Structure-Property Relationships and Applications

The detailed structural understanding of this compound is directly linked to its potential applications.

-

Drug Development: The specific three-dimensional shape and the distribution of hydrogen bond donors and acceptors are critical for its interaction with biological targets. The triazole moiety is known to coordinate with metal ions in enzymes, making it a valuable scaffold for inhibitor design.[1][12]

-

Materials Science: As a linker in MOFs, the length and rigidity of the molecule, along with the coordinating ability of the triazole and carboxylate groups, dictate the topology and properties of the resulting framework.

Conclusion and Future Outlook

The structural analysis of this compound, through a combination of experimental and computational techniques, provides a comprehensive picture of its molecular and supramolecular characteristics. This foundational knowledge is crucial for its rational application in the design of new pharmaceuticals and functional materials.

Future research could focus on the synthesis of derivatives with tailored electronic and steric properties to fine-tune their interactions with specific biological targets or to control the assembly of novel supramolecular architectures. The exploration of its coordination chemistry with a wider range of metal ions will also continue to be a fruitful area of investigation.

Visualizations

Diagram 1: Overall Structural Analysis Workflow

References

- 1. chemijournal.com [chemijournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative for 1,2,4-Triazole Benzoic Acid Hybrids

An In-Depth Technical Guide to the Synthesis of Novel 1,2,4-Triazole Benzoic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of core methodologies for the synthesis of novel 1,2,4-triazole benzoic acid derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind experimental choices, offers validated protocols, and grounds its claims in authoritative scientific literature.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[1][2][3] Its prominence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability. In modern drug design, the hybridization of two or more pharmacophores into a single molecule is a powerful strategy to develop agents with enhanced potency or novel mechanisms of action.

The incorporation of a benzoic acid moiety onto the 1,2,4-triazole scaffold is a deliberate design choice. This hybrid architecture has shown significant promise, particularly in the development of anticancer agents.[4][5][6] The triazole ring can act as a critical chelating group, for instance, with the heme iron in aromatase inhibitors, while the benzoic acid group can improve solubility and provide an additional interaction point with biological targets.[4] This guide explores the key synthetic pathways to access these valuable compounds.

Core Synthetic Strategies: From Foundational Routes to Modern Innovations

The synthesis of 1,2,4-triazole benzoic acid derivatives can be approached through several robust pathways. The choice of method is often dictated by the desired substitution pattern, available starting materials, and scalability requirements.

The Cornerstone Approach: Synthesis via Benzoic Acid Hydrazide

This is the most classical and versatile route, beginning with the conversion of a benzoic acid derivative to its corresponding hydrazide. This intermediate is then cyclized to form the triazole ring.

Caption: General workflow for the hydrazide-based synthesis.

2.1.1 Step 1: Formation of Benzoic Acid Hydrazide

The initial and critical step is the hydrazinolysis of a benzoic acid ester. The reaction of an ester, such as methyl benzoate, with hydrazine hydrate is a nucleophilic acyl substitution that proceeds efficiently under reflux to yield the corresponding benzoic acid hydrazide.[7][8]

Exemplary Protocol: Synthesis of 4-Methoxybenzoic Acid Hydrazide

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add methyl 4-methoxybenzoate (10 mmol) and ethanol (20 mL).

-

Reaction: Add hydrazine hydrate (80% solution, 20 mmol) to the flask.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Workup: After cooling to room temperature, the resulting white precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold diethyl ether and dried to yield the pure hydrazide, which is typically used in the next step without further purification.

2.1.2 Step 2: Cyclization to the 1,2,4-Triazole-3-thione Core

The benzoic acid hydrazide is a versatile precursor for cyclization. One of the most reliable methods for forming the triazole ring involves reaction with carbon disulfide in an alkaline medium.[7][9]

-

Mechanistic Insight: The reaction proceeds through the formation of a potassium dithiocarbazinate salt. The hydrazide's terminal nitrogen attacks the electrophilic carbon of CS₂, and the subsequent deprotonation by KOH yields the salt. Upon heating with an excess of hydrazine hydrate, this intermediate undergoes intramolecular cyclization via dehydration and elimination of H₂S to form the stable 4-amino-1,2,4-triazole-3-thiol ring system. This thiol/thione tautomer is a crucial building block for further derivatization.

Exemplary Protocol: Synthesis of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

-

Reagents & Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (15 mmol) in absolute ethanol (50 mL). Add 4-methoxybenzoic acid hydrazide (10 mmol).

-

Intermediate Formation: Cool the solution in an ice bath and add carbon disulfide (15 mmol) dropwise over 30 minutes with continuous stirring. Allow the mixture to stir at room temperature for 12-16 hours.

-

Cyclization: Add hydrazine hydrate (80% solution, 20 mmol) to the reaction mixture.

-

Heating: Heat the mixture to reflux for 8-10 hours. A characteristic evolution of hydrogen sulfide gas will be observed (Note: perform in a well-ventilated fume hood).

-

Workup: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Dilute the residue with cold water (100 mL) and acidify to pH 5-6 with dilute hydrochloric acid or acetic acid.

-

Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.

Modern Synthetic Approaches: Enhancing Efficiency

While the classical hydrazide route is robust, modern chemistry prioritizes efficiency, atom economy, and milder conditions. One-pot reactions, multi-component reactions (MCRs), and microwave-assisted synthesis are at the forefront of these efforts.

-

One-Pot Syntheses: Several methods have been developed that combine multiple steps into a single operation. For example, copper-catalyzed one-pot methods can construct 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using O₂ as a green oxidant.[2] Adapting such methods for benzoic acid derivatives offers a streamlined alternative to multi-step sequences.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[1][10] The cyclodehydration step, in particular, benefits significantly from microwave energy.[1]

-

Metal-Free Oxidative Cyclization: To avoid residual metal contamination in pharmaceutical compounds, metal-free approaches are highly desirable. Methods using iodine as a mediator or aerobic oxidative conditions provide an environmentally friendly way to achieve the final aromatization of the triazole ring.[11]

Caption: Comparison of major synthetic strategies.

Structural Characterization and Validation

Unambiguous characterization of the synthesized 1,2,4-triazole benzoic acid derivatives is essential. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compounds.

Spectroscopic Analysis

The following table summarizes the key spectroscopic signals used for structural elucidation.[7][12][13][14]

| Technique | Functional Group / Protons | Characteristic Signal / Chemical Shift |

| FT-IR (cm⁻¹) | N-H (Triazole Ring) | 3100 - 3300 (Broad) |

| C=N (Triazole Ring) | 1590 - 1620 | |

| C=O (Benzoic Acid) | 1680 - 1710 | |

| O-H (Benzoic Acid) | 2500 - 3000 (Very Broad) | |

| C=S (Thione) | 1250 - 1300 | |

| ¹H-NMR (δ ppm) | COOH (Benzoic Acid) | > 10.0 (Broad Singlet, D₂O exchangeable) |

| Aromatic Protons (Benzoic Moiety) | 7.5 - 8.5 | |

| NH (Triazole Ring) | 12.0 - 14.0 (Broad Singlet, D₂O exchangeable) | |

| NH₂ (at C4 position) | ~5.4 (Broad Singlet, D₂O exchangeable) | |

| ¹³C-NMR (δ ppm) | C=O (Carboxylic Acid) | 165 - 175 |

| C=S (Thione) | 160 - 180 | |

| C3 & C5 (Triazole Ring) | 145 - 165 | |

| Aromatic Carbons | 120 - 140 |

Mass Spectrometry and Physical Properties

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.[14]

-

Melting Point (m.p.): The melting point is a crucial indicator of purity. A sharp and defined melting point range suggests a pure compound.[7]

Conclusion and Future Outlook